

Spectroscopic Properties of beta-D-Altrofuranose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-D-Altrofuranose*

Cat. No.: B12644896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Altrofuranose, a rare hexofuranose, presents a unique stereochemical arrangement that distinguishes it from more common sugars. As an epimer of D-glucose and D-mannose, its distinct structural characteristics impart specific spectroscopic properties that are crucial for its identification, characterization, and potential applications in drug development and glycobiology. This technical guide provides a comprehensive overview of the spectroscopic properties of **beta-D-Altrofuranose**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid researchers in their analytical endeavors. While D-altrose is considered a rare sugar with limited natural abundance, its unique structure makes it a subject of interest in chemical synthesis and as a building block for novel bioactive molecules.[\[1\]](#)[\[2\]](#)

Spectroscopic Data

The unique arrangement of hydroxyl groups in **beta-D-Altrofuranose** results in a characteristic spectroscopic fingerprint. The following tables summarize the available quantitative data for its NMR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the sugar ring.

Table 1: ^{13}C NMR Chemical Shifts (ppm) of D-Altrose Anomers

Carbon	beta-D-Altrofuranose	alpha-D-Altrofuranose
C1	96.9	102.7
C2	78.1	83.0
C3	76.7	77.4
C4	82.6	84.8
C5	74.2	73.2
C6	64.0	63.9

Note: Data obtained from Omicron Biochemicals, Inc. The chemical shifts are referenced to an internal standard.

It is important to note that ^1H NMR data for **beta-D-Altrofuranose** is not readily available in public spectral databases. The complexity of carbohydrate ^1H NMR spectra, characterized by significant signal overlap in the 3-6 ppm region, often necessitates advanced 2D NMR techniques for complete assignment.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of functional groups within a molecule. For carbohydrates, the IR spectrum is dominated by strong absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations. The "fingerprint" region (950-1200 cm^{-1}) is particularly useful for identifying specific structural features of polysaccharides.[3][4]

Specific experimental IR spectra for **beta-D-Altrofuranose** are not widely published. However, the general features would include:

- A broad and intense band in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
- Bands in the region of 3000-2800 cm⁻¹ due to C-H stretching vibrations.
- A complex series of strong bands in the "fingerprint" region between 1200 and 950 cm⁻¹, arising from C-O stretching and O-H bending vibrations, which are characteristic of the furanose ring structure.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used for the analysis of carbohydrates, as they minimize fragmentation and allow for the observation of the intact molecular ion.[\[5\]](#)

While a specific mass spectrum for **beta-D-Altrofuranose** is not readily available, the expected molecular ion peaks would be:

- $[M+H]^+$: m/z 181.0707
- $[M+Na]^+$: m/z 203.0526
- $[M-H]^-$: m/z 179.0561

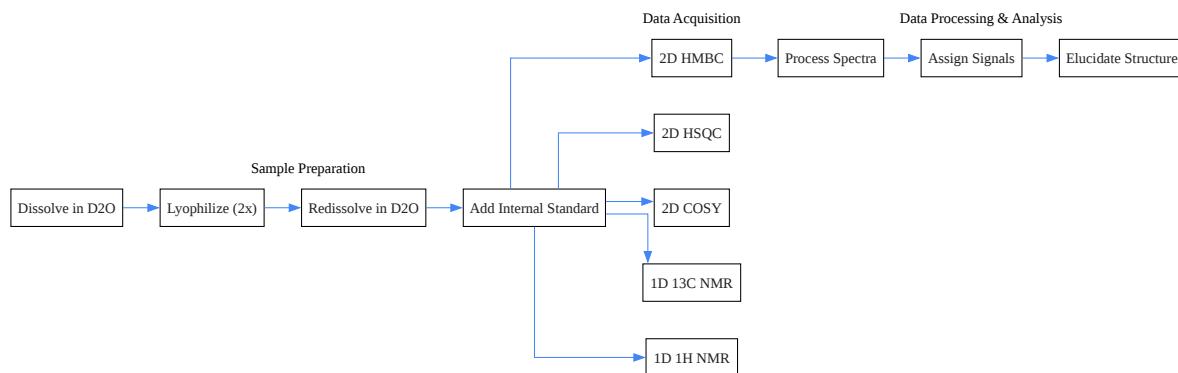
Fragmentation patterns in tandem mass spectrometry (MS/MS) would involve glycosidic bond cleavages and cross-ring cleavages, providing further structural information.

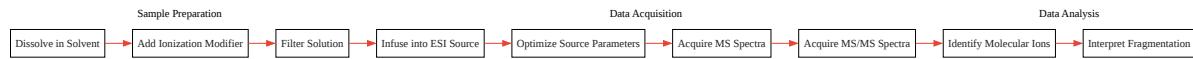
Experimental Protocols

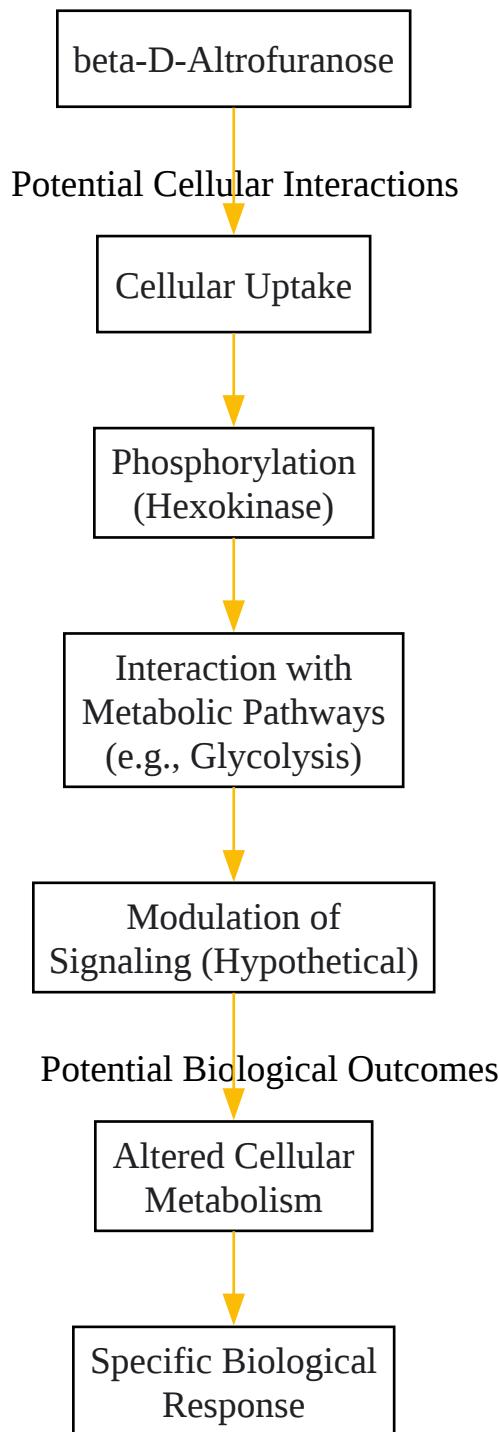
The following sections provide detailed methodologies for the key spectroscopic techniques used in the analysis of **beta-D-Altrofuranose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive NMR analysis of a carbohydrate typically involves a suite of 1D and 2D experiments to unambiguously assign all proton and carbon signals.


Protocol for ¹H and ¹³C NMR Analysis:


- Sample Preparation:
 - Dissolve 5-10 mg of the **beta-D-Altrofuranose** sample in 0.5 mL of deuterium oxide (D₂O, 99.9%).
 - Lyophilize the sample twice from D₂O to minimize the residual HDO signal.
 - Finally, dissolve the sample in 0.5 mL of D₂O (99.96%) and transfer to a 5 mm NMR tube.
 - Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) or acetone, for chemical shift referencing.
- Data Acquisition:
 - Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
 - ¹H NMR: Acquire a 1D proton spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence).
 - ¹³C NMR: Acquire a 1D proton-decoupled carbon spectrum.
 - 2D Experiments:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify neighboring protons.
 - TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, starting from a well-resolved proton resonance.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei. This is crucial for assigning carbon resonances based on their attached proton shifts.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which helps in confirming assignments and


identifying linkages in oligosaccharides.

- Data Processing and Analysis:

- Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the internal standard.
- Analyze the 1D and 2D spectra to assign all proton and carbon chemical shifts and determine coupling constants.

beta-D-Altrofuranose[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Altrose Clinisciences [clinisciences.com]
- 2. D-Altrose | 1990-29-0 | MA06614 | Biosynth [biosynth.com]
- 3. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Properties of beta-D-Altrofuranose: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12644896#spectroscopic-properties-of-beta-d-altrofuranose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com